Monomer Melting Point: 3-BAPOPP (meta) vs. BAPP (para) – Direct Processing Window Advantage
The meta-substituted 3-BAPOPP exhibits a melting point of 106–108 °C, which is approximately 21–24 °C lower than that of its para-substituted isomer BAPP (127–130 °C) [1]. This lower melting point facilitates solution-based processing and melt polymerization at reduced temperatures, potentially lowering energy input and thermal degradation risk during polyimide or epoxy resin synthesis [1].
| Evidence Dimension | Monomer melting point (crystalline solid) |
|---|---|
| Target Compound Data | 106–108 °C (3-BAPOPP, meta-isomer) |
| Comparator Or Baseline | 127–130 °C (BAPP, para-isomer, CAS 13080-86-9) |
| Quantified Difference | Δ ≈ –21 to –24 °C (meta vs. para) |
| Conditions | Differential scanning calorimetry (DSC); purity ≥99.5% (HPLC) |
Why This Matters
A lower monomer melting point broadens the processing window, enabling lower-temperature polycondensation and reducing the risk of premature imidization or side reactions during polymer synthesis—directly relevant to process engineers specifying monomers for solution-cast film production.
- [1] Yamaya, N.; Koga, N.; Baba, K. Polyimide Resin Composition. U.S. Patent 4,847,311, July 11, 1989. View Source
